molecular formula C13H14ClN5 B7731335 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B7731335
M. Wt: 275.74 g/mol
InChI Key: FPVMOLBHYYLCCE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylpyrimidinyl group attached to a guanidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5/c1-8-6-9(2)17-13(16-8)19-12(15)18-11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVMOLBHYYLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a guanidine source. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity. Common reagents used in this synthesis include guanidine hydrochloride and appropriate solvents like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization or chromatography, is also common to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Reagent/ConditionsProductYieldKey Observations
Ethanol, NaOH (reflux, 6 h)1-(3-Hydroxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine72%Hydroxyl group replaces chlorine via SNAr mechanism .
NH₃ (gas), CuCl₂ catalyst1-(3-Aminophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine65%Amination confirmed via ¹H-NMR (δ 5.88 ppm for NH₂) .
KCN, DMF (80°C, 4 h)1-(3-Cyanophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine58%Cyano substitution verified by IR (ν = 2221 cm⁻¹) .

Cyclization Reactions

The guanidine moiety participates in cyclization with bifunctional reagents:

With Acetylacetone

Reaction in dioxane/triethylamine (reflux, 6 h) yields 5-acetyl-4-amino-3-{[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}-6-methyl-2H-pyran-2-one (68% yield) .

  • Mechanism : Intermediate enolate formation followed by intramolecular cyclization.

  • Spectroscopic Data :

    • IR: 1689 cm⁻¹ (C=O stretch)

    • ¹³C-NMR: δ 20.3 ppm (CH₃ groups)

With Hydrazine Derivatives

Reaction with hydrazine hydrate produces aminopyrazole derivatives (e.g., compound 12a ) :

  • Conditions : Reflux in ethanol, 8 h.

  • Key Feature : NH₂ group at pyrazole confirmed via MS (m/z 403 for M+1) .

Condensation Reactions

The compound reacts with aldehydes/ketones to form Schiff bases:

Carbonyl ReagentProductApplication
BenzaldehydeN-Benzylidene-1-(3-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidineAntimicrobial studies
CyclohexanoneSpirocyclic guanidine derivativeCatalyst in asymmetric synthesis

Metal Coordination

The guanidine nitrogen atoms act as ligands for transition metals:

Metal SaltComplex StructureStability Constant (log K)
Cu(NO₃)₂Tetradentate N,N,N,N-coordination8.2 ± 0.3
PdCl₂Square-planar geometry10.1 ± 0.5

X-ray crystallography confirms distorted octahedral geometry for Cu(II) complexes .

Acid/Base Behavior

The compound exhibits amphoteric properties:

  • pKa₁ (guanidine NH): 10.2 ± 0.1

  • pKa₂ (pyrimidine N): 3.8 ± 0.2

Protonation at N7 (pyrimidine) occurs in acidic media (HCl/EtOH), while deprotonation of guanidine NH groups dominates in basic conditions (pH > 11) .

Oxidation Reactions

Controlled oxidation with KMnO₄/H₂SO₄ yields 1-(3-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea (45% yield) .

  • Mechanism : Two-electron oxidation of the guanidine group.

  • HPLC Purity : 98.2% (C18 column, 0.1% TFA/ACN) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in CH₃CN induces C–N bond cleavage, forming:

  • Primary Product : 3-chloroaniline (72%)

  • Secondary Product : 4,6-dimethylpyrimidin-2-amine (63%)

Quantum yield (Φ) = 0.33 ± 0.02 at 25°C.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against various cancer types by targeting fibroblast growth factor receptors (FGFRs), which are often overexpressed in tumors .
Cell Line Inhibition (%) Mechanism
HCT116 (Colon)75Apoptosis via caspase activation
MCF7 (Breast)68Cell cycle arrest at G1 phase

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that it can inhibit the growth of both bacterial and fungal strains.

  • Case Study : In vitro studies revealed that this compound displayed significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Candida albicans .
Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBacteriostatic
Candida albicans16 µg/mLFungistatic

Agricultural Applications

The compound's potential as a pesticide has been explored, particularly in its ability to inhibit plant pathogens. Research indicates that it can enhance plant resistance against certain diseases.

  • Case Study : A patent application highlighted the use of this compound in formulations aimed at protecting crops from fungal infections, demonstrating efficacy in field trials .
Crop Type Pathogen Efficacy (%)
TomatoFusarium oxysporum85
WheatRhizoctonia solani78

Material Science Applications

In material science, this compound has been investigated for its role in developing novel polymers and composites with enhanced properties.

  • Case Study : Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .
Material Type Property Improved Measurement Method
Polymer CompositeThermal StabilityDifferential Scanning Calorimetry (DSC)
Coating MaterialMechanical StrengthTensile Testing

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-methylpyrimidin-2-yl)guanidine
  • 1-(3-Chlorophenyl)-3-(4,6-dimethylpyridin-2-yl)guanidine
  • 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to the specific combination of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.

Biological Activity

1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as N-(3-Chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, is a compound with significant biological activity. Its molecular formula is C13H14ClN5, and it has a molar mass of 275.74 g/mol. This compound has been studied for its potential pharmacological applications, particularly in the fields of cancer research and antimicrobial activity.

  • CAS Number : 332073-82-2
  • Molecular Formula : C13H14ClN5
  • Molar Mass : 275.74 g/mol
  • Hazard Class : Irritant

Research indicates that this compound acts as an inhibitor of specific enzymes and signaling pathways. It has been shown to inhibit the transcriptional activity of FOXO3, a key regulator in cellular stress responses and apoptosis. Additionally, it has been identified as a Rho GTPase Rac1 inhibitor, which plays a crucial role in cell migration and proliferation .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

  • Cell Line Studies : In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Inhibitory Concentrations : The compound exhibits effective inhibitory concentrations (IC50 values) ranging from 0.5 to 5 µM against different cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values against various Gram-positive and Gram-negative bacteria. For instance, it showed MIC values of approximately 0.008 to 0.06 µg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes .

Comparative Biological Activity Table

Activity Type Effect IC50/MIC Values
AnticancerCell viability reduction0.5 - 5 µM
AntimicrobialInhibition of bacterial growth0.008 - 0.06 µg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Cancer Cell Lines :
    • Researchers treated various cancer cell lines with different concentrations of the compound and observed significant reductions in cell proliferation.
    • Mechanistic studies indicated that the compound induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy :
    • A series of tests were conducted on clinical isolates of bacteria, demonstrating the compound's effectiveness against resistant strains.
    • The results suggested that the compound could be developed into a new class of antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic substitution or guanylation reactions between 3-chloroaniline derivatives and 4,6-dimethylpyrimidin-2-yl precursors. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalytic agents (e.g., sodium acetate). Purification via column chromatography or recrystallization improves purity. Reaction progress should be monitored by TLC or HPLC .
  • Data Consideration : Compare yields under varying conditions (e.g., 65% in ethanol vs. 78% in DMF at 100°C) and characterize intermediates via NMR or mass spectrometry.

Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Confirmation : Single-crystal X-ray diffraction (as in ) for bond lengths/angles, supplemented by 1^1H/13^13C NMR for functional group analysis.
  • Physicochemical Properties : Determine melting point (e.g., ~150–155°C, similar to analogs in ), solubility (e.g., 461.4 mg/L in water at 25°C), and logP (estimated via HPLC).
  • Advanced Techniques : FT-IR for guanidine N–H stretching (3200–3400 cm1^{-1}) and UV-Vis for π→π* transitions in pyrimidine .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures (-20°C to 40°C), pH (2–12), and light exposure. Monitor degradation via HPLC-MS and quantify half-life. For environmental stability, assess hydrolysis rates in aqueous buffers or soil matrices (refer to ’s framework for abiotic transformations) .

Advanced Research Questions

Q. What are the environmental fate and ecotoxicological impacts of this compound?

  • Methodology :

  • Fate Analysis : Use OECD 308/309 guidelines to study biodegradation in water-sediment systems. Measure partition coefficients (e.g., KowK_{ow}, KocK_{oc}) and photolysis rates.
  • Toxicity Testing : Perform acute/chronic assays on model organisms (e.g., Daphnia magna, algae) to determine EC50/LC50 values. Link results to molecular descriptors (e.g., QSAR models) .

Q. How do structural modifications (e.g., substituent variation on the phenyl/pyrimidine groups) affect bioactivity or binding affinity?

  • Methodology : Synthesize analogs (e.g., replacing 3-Cl with 3-F or CF3) and compare via:

  • Biological Assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies.
  • Computational Modeling : Molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., ATP-binding sites). Correlate substituent electronegativity/steric effects with activity trends .

Q. What challenges arise in quantifying trace levels of this compound in complex matrices (e.g., biological fluids)?

  • Methodology : Develop a UPLC-MS/MS method with SPE cleanup. Optimize ionization (ESI+/ESI-) and fragmentor voltages for sensitivity. Validate LOQ (e.g., 0.1 ng/mL) and matrix effects (e.g., ion suppression in plasma ≤20%) .

Q. Can computational models predict the compound’s pharmacokinetic properties or metabolic pathways?

  • Methodology : Use ADMET predictors (e.g., SwissADME, MetaSite) to estimate bioavailability, CYP450 metabolism, and metabolite identification. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What mechanistic insights explain its role as a kinase inhibitor or other therapeutic targets?

  • Methodology :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using competitive binding assays.
  • Cellular Studies : Measure IC50 in cancer cell lines (e.g., MTT assay) and correlate with apoptosis markers (caspase-3 activation).
  • Structural Biology : Co-crystallize the compound with target kinases to resolve binding modes .

Data Contradictions and Resolution

  • Example : Discrepancies in reported melting points (e.g., 149–151°C in vs. 155.59°C in ) may arise from polymorphic forms or purity levels. Resolve via DSC analysis and PXRD to confirm crystalline phases .

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